2,6-Dimethylisonicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBLTSMCEXEFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494690 |

Source

|

| Record name | 2,6-Dimethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39965-81-6 |

Source

|

| Record name | 2,6-Dimethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,6-Dimethylisonicotinonitrile from 2,6-Lutidine

Abstract: This document provides a comprehensive technical overview of the predominant industrial method for synthesizing 2,6-dimethylisonicotinonitrile: the vapor-phase catalytic ammoxidation of 2,6-lutidine. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. The guide delves into the underlying reaction mechanisms, details the state-of-the-art catalyst systems, provides actionable experimental protocols, and discusses the analytical characterization of the final product. The core focus is on delivering not just procedural steps, but also the scientific rationale that underpins this important chemical transformation.

Introduction and Strategic Importance

This compound, also known as 2,6-lutidine-4-carbonitrile, is a heterocyclic aromatic compound with the formula C₈H₈N₂.[1] Its strategic importance lies in its role as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The nitrile group is a versatile functional handle, and its presence on the dimethyl-substituted pyridine ring makes the molecule a valuable precursor for a variety of medicinal agents.[2] The biocompatibility and metabolic stability of the nitrile pharmacophore further enhance its utility in drug design.[2]

The synthesis of this nitrile from 2,6-lutidine (2,6-dimethylpyridine) is the most economically viable and widely practiced industrial route.[3] 2,6-lutidine is a readily available feedstock, itself produced industrially from the reaction of formaldehyde, acetone, and ammonia.[3] The conversion of the lutidine's methyl groups into a nitrile functional group is achieved through a process known as ammoxidation .[4]

The Core of the Synthesis: Vapor-Phase Ammoxidation

Ammoxidation is a powerful chemical process that converts hydrocarbons to nitriles using ammonia (NH₃) and oxygen (O₂), typically in the vapor phase over a solid catalyst.[4] This single-step method is highly atom-economical and is favored for large-scale production over multi-step classical nitrile syntheses. In the case of 2,6-lutidine, the reaction selectively targets one of the methyl groups for conversion.

The overall reaction is as follows:

C₅H₃N(CH₃)₂ + NH₃ + 1.5 O₂ → C₅H₃N(CH₃)(CN) + 3 H₂O

The Catalyst System: Vanadium and Titanium Oxides

The success of vapor-phase ammoxidation hinges on the performance of the catalyst. The most effective and commonly employed catalysts for this transformation are mixed metal oxides, particularly vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), often in its anatase crystalline form.[5][6]

-

Expertise & Causality: The synergy between vanadium and titanium oxides is critical. The TiO₂ support provides a high surface area for the dispersion of the active vanadium species and enhances the catalyst's thermal stability.[6] More importantly, it participates in the redox cycle. The V⁵⁺ species are considered the primary active sites. They abstract hydrogen from the methyl group of the adsorbed lutidine, initiating the oxidation process. The catalyst's surface acidity, particularly the presence of Brønsted acid sites, is crucial for adsorbing ammonia (as NH₄⁺ ions), which is a necessary step for the nitrogen insertion.[5][7] Promoters like molybdenum (MoO₃) or tungsten (WO₃) can be added to the V₂O₅/TiO₂ formulation to further enhance activity, selectivity, and resistance to poisons.[5]

Proposed Reaction Mechanism

The ammoxidation of 2,6-lutidine over a V₂O₅/TiO₂ catalyst is a complex, multi-step process occurring on the catalyst surface. While the exact mechanism is a subject of ongoing research, a generally accepted pathway involves the following key stages:

-

Adsorption: Gaseous 2,6-lutidine, ammonia, and oxygen adsorb onto the active sites of the catalyst surface.

-

Methyl Group Activation: A lattice oxygen atom from the vanadium oxide (V⁵⁺=O) abstracts a hydrogen atom from one of the methyl groups of lutidine, forming a benzyl-like radical intermediate.

-

Oxidative Dehydrogenation: Further hydrogen abstraction and oxidation steps occur, converting the methyl group into an aldehyde intermediate (2-methyl-6-formylpyridine), which remains adsorbed on the surface.

-

Imine Formation: The adsorbed aldehyde intermediate reacts with adsorbed ammonia (likely in the form of an amide or imide species) to form an imine.

-

Dehydrogenation to Nitrile: The imine is then further dehydrogenated by the catalyst's lattice oxygen to yield the final product, this compound.

-

Catalyst Re-oxidation: The reduced vanadium sites (e.g., V⁴⁺) are re-oxidized back to V⁵⁺ by gas-phase oxygen, completing the catalytic cycle and regenerating the active sites.

This sequence ensures the selective conversion of the methyl group to a nitrile while preserving the pyridine ring structure.

Caption: Proposed Mars-van Krevelen mechanism for lutidine ammoxidation.

Experimental Guide & Protocols

This section provides a generalized, yet detailed, protocol for the synthesis. Researchers must adapt specific parameters based on their available equipment and safety infrastructure.

Catalyst Preparation (V₂O₅/TiO₂ Impregnation Method)

This protocol describes a standard wet impregnation method for preparing a V₂O₅/TiO₂ catalyst.

Materials:

-

Ammonium metavanadate (NH₄VO₃)

-

Oxalic acid (C₂H₂O₄)

-

Titanium dioxide (TiO₂, anatase, high surface area)

-

Deionized water

Procedure:

-

Vanadyl Oxalate Solution: Prepare a solution of oxalic acid in deionized water (e.g., 10-15 wt%). Heat gently (60-70°C) with stirring.

-

Slowly add ammonium metavanadate to the hot oxalic acid solution. The solution will turn from colorless to a clear, deep blue, indicating the formation of the vanadyl oxalate complex.

-

Impregnation: Add the TiO₂ support powder to the blue vanadyl oxalate solution with vigorous stirring. The amount of solution should be just enough to form a thick, consistent paste (incipient wetness impregnation).

-

Drying: Dry the resulting paste in an oven at 110-120°C overnight to remove water.

-

Calcination: Transfer the dried solid to a furnace. Calcine in a flow of air. A typical program involves ramping the temperature to 400-500°C and holding for 4-6 hours.[8] This step decomposes the vanadyl oxalate and forms the active vanadium oxide species on the TiO₂ support.

-

Pelletizing: Once cooled, the catalyst powder can be pressed into pellets and sieved to the desired size for packing into the reactor.

Experimental Workflow: Fixed-Bed Reactor System

The vapor-phase ammoxidation is conducted in a continuous flow, fixed-bed reactor.

Sources

- 1. This compound AldrichCPR 39965-81-6 [sigmaaldrich.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 4. Ammoxidation - Wikipedia [en.wikipedia.org]

- 5. lehigh.edu [lehigh.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

2,6-Dimethylisonicotinonitrile physical and chemical properties

Introduction

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,6-Dimethylisonicotinonitrile (also known as 2,6-dimethyl-4-cyanopyridine). As a substituted pyridine derivative, this compound serves as a valuable heterocyclic building block for medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitrile group and the electron-donating methyl groups on the pyridine ring, make it a molecule of significant interest for researchers, particularly those in drug development. This document consolidates key data, presents predictive analyses for spectroscopic characterization, outlines a plausible synthetic strategy, and discusses its potential applications from a drug discovery perspective.

Molecular Structure and Identification

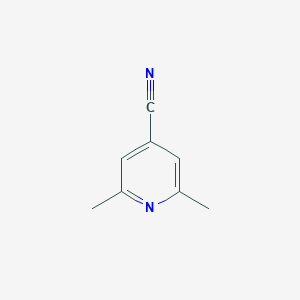

This compound possesses a pyridine ring substituted at the 2- and 6-positions with methyl groups and at the 4-position with a nitrile group. This symmetrical substitution pattern dictates many of its spectroscopic and chemical properties.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 39965-81-6 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| SMILES | Cc1cc(cc(C)n1)C#N | [1] |

| InChI | 1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3 | [1] |

| InChI Key | TXBLTSMCEXEFMI-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD00152363 |[1] |

Section 1: Physical and Chemical Properties

While this compound is commercially available, detailed experimental data on its physical properties are not extensively published. The information below combines available data with predicted properties based on its structure.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | Solid | [1] | |

| Melting Point | Data not available | Expected to be a crystalline solid with a moderate melting point. | |

| Boiling Point | Data not available | Likely to be >200°C at atmospheric pressure, typical for aromatic nitriles of this molecular weight. | |

| Solubility | Data not available | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and DMSO.[2] |

| pKa | Data not available | The pyridine nitrogen is basic. The pKa is expected to be slightly higher than that of isonicotinonitrile due to the electron-donating effect of the two methyl groups. | |

Section 2: Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Spectrum

The symmetry of the molecule is the dominant factor in its ¹H NMR spectrum. Due to a C₂ axis of symmetry passing through the N1 and C4 atoms, the two methyl groups are chemically equivalent, as are the two protons on the pyridine ring.

-

Expected Signals:

-

A singlet integrating to 6H, corresponding to the two equivalent methyl groups (-CH₃) at the C2 and C6 positions. The expected chemical shift is in the range of δ 2.5-2.7 ppm .[3][4]

-

A singlet integrating to 2H, corresponding to the two equivalent aromatic protons at the C3 and C5 positions. The expected chemical shift is in the range of δ 7.3-7.5 ppm .[4]

-

Predicted ¹³C NMR Spectrum

Similarly, the molecular symmetry results in a simplified ¹³C NMR spectrum with only four expected signals, as there are four distinct carbon environments.[5][6]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale | Source |

|---|---|---|---|

| Methyl Carbons (C2/C6-CH₃) | 20 - 25 | Typical range for sp³ carbons attached to an aromatic ring. | [7] |

| Aromatic CH (C3/C5) | 120 - 125 | Aromatic sp² carbons, shielded relative to the substituted carbons. | [7] |

| Nitrile Carbon (C≡N) | 115 - 120 | Characteristic chemical shift for a nitrile carbon. Quaternary nature may result in a weaker signal. | [7][8] |

| Quaternary Aromatic C-CN (C4) | 125 - 135 | The sp² carbon attached to the electron-withdrawing nitrile group. Signal intensity will be low. | [8] |

| Quaternary Aromatic C-CH₃ (C2/C6) | 155 - 160 | The sp² carbons attached to the methyl groups and adjacent to the ring nitrogen are expected to be the most downfield. |[7] |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ).[9]

-

Aliphatic C-H Stretch: Medium to strong bands from the methyl groups appearing just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹ ).[9]

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity band in the triple bond region, expected around 2230-2240 cm⁻¹ . This is a highly diagnostic peak.[10][11]

-

Aromatic C=C and C=N Stretches: Multiple medium to strong bands in the region of 1400-1610 cm⁻¹ , characteristic of the pyridine ring vibrations.[9]

Predicted Mass Spectrum Fragmentation

In an electron ionization mass spectrum (EI-MS), the molecular ion peak should be readily identifiable.

-

Molecular Ion (M⁺•): A strong peak at m/z = 132 , corresponding to the molecular weight of the compound. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule.[12]

-

Major Fragments:

Section 3: Synthesis and Reactivity

Proposed Synthesis Pathway

A robust synthesis of this compound can be envisioned starting from the readily available precursor, 2,6-lutidine (2,6-dimethylpyridine). The key transformation is the introduction of a cyano group at the 4-position, which is the least sterically hindered and electronically para to the nitrogen. A common strategy for such functionalization involves an N-oxidation/cyanation sequence.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative procedure based on established chemical transformations for pyridine functionalization.[15] Researchers should consult primary literature for specific reaction conditions and safety protocols.

Step 1: N-Oxidation of 2,6-Lutidine

-

Dissolve 2,6-lutidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-lutidine N-oxide.

Step 2: Cyanation of 2,6-Lutidine N-oxide

-

Dissolve the crude 2,6-lutidine N-oxide (1.0 eq) in DCM.

-

Add benzoyl chloride (1.2 eq) followed by trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0°C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction carefully with saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry, and concentrate to yield the crude product, which is then carried forward.

Step 3: Deoxygenation

-

Dissolve the crude product from the previous step in a solvent like chloroform.

-

Cool to 0°C and add phosphorus trichloride (PCl₃, 1.5 eq) dropwise.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool to room temperature and carefully pour the mixture onto crushed ice.

-

Neutralize with a solid base (e.g., sodium carbonate) and extract with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate, concentrate, and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity

-

Nitrile Group: The cyano group is a versatile functional handle. It can undergo hydrolysis under acidic or basic conditions to form the corresponding 2,6-dimethylisonicotinic acid.[16] It can also be reduced to an aminomethyl group, providing a route to 4-(aminomethyl)-2,6-dimethylpyridine.

-

Pyridine Ring: The nitrogen atom retains its basic character and can be protonated or alkylated to form pyridinium salts. The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature, but the methyl groups provide some activation.

-

Methyl Groups: The methyl groups can potentially undergo oxidation or halogenation under specific conditions, although this may require harsh reagents.

Section 4: Applications in Drug Discovery

Heterocyclic scaffolds are central to modern drug design, and this compound represents a useful building block. The nitrile pharmacophore itself is found in over 30 approved pharmaceutical agents.[17]

The Role of the Nitrile Pharmacophore

The nitrile group is not merely a synthetic handle; it plays crucial roles in molecular recognition and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile has a lone pair of electrons and can act as a potent hydrogen bond acceptor, interacting with donor groups (e.g., -NH or -OH) in a protein's active site.

-

Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[17]

-

Bioisostere: It can serve as a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne, allowing for the fine-tuning of a molecule's steric and electronic properties.

-

Dipole Moment: The strong dipole of the C≡N bond can favorably influence molecular conformation and interactions with a protein target.

Caption: The nitrile group acting as a hydrogen bond acceptor.

Protocol: Sample Preparation for NMR Analysis

A fundamental protocol for any research involving this compound is its characterization.

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.[17]

-

Cap the NMR tube securely and gently agitate or vortex until the sample is fully dissolved.

-

Wipe the outside of the tube clean and insert it into the NMR spectrometer spinner.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Section 5: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Table 4: Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| GHS Pictogram | [1] | |

| Signal Word | Danger | [1] |

| Hazard Statements | H301: Toxic if swallowed.H319: Causes serious eye irritation. | [1] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. |[1] |

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).

References

-

The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H). Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 14, 2026, from [Link]

-

De La Cruz, D. N. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060665). Retrieved January 14, 2026, from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved January 14, 2026, from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 14, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved January 14, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved January 14, 2026, from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved January 14, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved January 14, 2026, from [Link]

-

Gonçalves, E. M., & Minas da Piedade, M. E. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound AldrichCPR 39965-81-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. whitman.edu [whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 2,6-DIMETHYLISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 17. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to 2,6-Dimethylpyridine-4-carbonitrile (CAS Number: 39965-81-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the experimental data and technical considerations for 2,6-Dimethylpyridine-4-carbonitrile (CAS No. 39965-81-6), a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to provide a framework for its effective utilization in research and development.

Compound Profile and Physicochemical Properties

2,6-Dimethylpyridine-4-carbonitrile, also known as 2,6-dimethylisonicotinonitrile or 4-cyano-2,6-lutidine, is a pyridine derivative characterized by a centrally located nitrogenous ring with methyl groups at the 2 and 6 positions and a nitrile functional group at the 4 position.[1][2] This substitution pattern imparts a unique combination of steric hindrance and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.[2] The presence of the electron-withdrawing nitrile group and the electron-donating methyl groups influences the reactivity of the pyridine ring, making it a versatile scaffold for further chemical modifications.

Table 1: Physicochemical Properties of 2,6-Dimethylpyridine-4-carbonitrile

| Property | Value | Source(s) |

| CAS Number | 39965-81-6 | [1][2] |

| Molecular Formula | C₈H₈N₂ | [1][2] |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Colorless to pale yellow solid | [2] |

| SMILES | Cc1cc(C#N)cc(C)n1 | [2] |

| InChI | InChI=1S/C8H8N2/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,1-2H3 | [2] |

Synthesis and Mechanistic Considerations

A common approach for the introduction of a cyano group onto a pyridine ring is through the cyanation of a pre-functionalized pyridine derivative. One such method involves the reaction of a pyridine N-oxide with a cyanide source.[3] For instance, the synthesis of 2-cyano-6-methylpyridine has been achieved by reacting 2-picoline-1-oxide with dimethyl sulfate to form 1-methoxy-2-methylpyridinium methyl sulfate, which is then treated with sodium cyanide.[4]

Another general strategy for cyanopyridine synthesis involves the direct cyanation of pyridines. This can be achieved by activating the pyridine ring, for example with nitric acid in trifluoroacetic anhydride, followed by reaction with a cyanide salt like potassium cyanide.[3] The choice of solvent and reaction conditions is critical to control regioselectivity and maximize yield.

For the synthesis of the 2,6-dimethylpyridine backbone, the Hantzsch pyridine synthesis is a classical and versatile method. This typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source.[5] Subsequent functionalization of the resulting dihydropyridine and aromatization would be necessary to yield the desired 2,6-dimethylpyridine scaffold.

Workflow for a Plausible Synthetic Approach:

Caption: Plausible synthetic workflow for 2,6-Dimethylpyridine-4-carbonitrile.

Spectroscopic and Analytical Characterization

Accurate characterization of 2,6-Dimethylpyridine-4-carbonitrile is essential for its use in further synthetic applications and biological studies. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for 2,6-Dimethylpyridine-4-carbonitrile were not found in the searched literature, predicted chemical shifts based on the structure can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups (at the 2 and 6 positions) and a singlet for the two equivalent aromatic protons (at the 3 and 5 positions). The chemical shift of the methyl protons would likely be in the range of 2.4-2.6 ppm, while the aromatic protons would appear further downfield.

-

¹³C NMR: The carbon NMR spectrum would be expected to display distinct signals for the methyl carbons, the aromatic carbons, and the nitrile carbon. The nitrile carbon would have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the pyridine ring would appear in the aromatic region, with the carbons attached to the methyl groups and the nitrile group showing distinct shifts from the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Dimethylpyridine-4-carbonitrile would be characterized by several key absorption bands:

-

C≡N Stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is indicative of the nitrile functional group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the pyridine ring.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl groups.

-

C=C and C=N Stretch (Aromatic Ring): A series of absorption bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. For 2,6-Dimethylpyridine-4-carbonitrile (C₈H₈N₂), the expected molecular ion peak [M]⁺ would be at m/z 132. The fragmentation pattern would likely involve the loss of methyl groups and potentially the nitrile group, providing further structural confirmation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of 2,6-Dimethylpyridine-4-carbonitrile and for its quantification in reaction mixtures or biological matrices.

Table 2: General Parameters for Chromatographic Analysis

| Method | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 reverse-phase | Acetonitrile/water gradient with an acidic modifier (e.g., formic or phosphoric acid) | UV-Vis (e.g., 254 nm) |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (Electron Ionization) |

Experimental Protocol: Purity Analysis by HPLC

-

Preparation of Standard Solution: Accurately weigh approximately 10 mg of 2,6-Dimethylpyridine-4-carbonitrile and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

-

HPLC System: Utilize a standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

-

Analysis: Inject the standard solution and analyze the resulting chromatogram to determine the retention time and peak purity.

Biological Activity and Potential Applications

While specific biological data for 2,6-Dimethylpyridine-4-carbonitrile is limited in the available literature, the broader class of pyridine carbonitriles has demonstrated a wide range of pharmacological activities.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of various pyridine derivatives against human cancer cell lines.[1][6] For example, certain 1,4-dihydropyridine analogues have shown weak to good cytotoxic activity against MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) cell lines.[1] The mechanism of action for many of these compounds is still under investigation, but may involve the inhibition of key cellular enzymes or interference with signaling pathways.

-

Antimicrobial Activity: Pyridine-based compounds have also been explored for their antimicrobial properties.[6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can coordinate with metal ions in metalloenzymes, potentially disrupting microbial growth.

-

Kinase Inhibition: Some pyridine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[7]

The unique structure of 2,6-Dimethylpyridine-4-carbonitrile makes it an attractive starting point for the synthesis of novel therapeutic agents. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization.

Diagram of Potential Derivatization Pathways:

Caption: Potential derivatization pathways for 2,6-Dimethylpyridine-4-carbonitrile.

Safety and Handling

As with all nitrile-containing compounds, 2,6-Dimethylpyridine-4-carbonitrile should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

2,6-Dimethylpyridine-4-carbonitrile is a valuable and versatile building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its known properties, plausible synthetic approaches, and analytical methodologies. While a wealth of information exists for related pyridine derivatives, further research is warranted to fully elucidate the specific experimental data and biological activity profile of this particular compound. The protocols and insights provided herein are intended to serve as a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

-

Singer, A., & McElvain, S. M. (n.d.). 2,6-DIMETHYLPYRIDINE. Organic Syntheses Procedure. Retrieved from [Link]

-

Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (n.d.). PMC - NIH. Retrieved from [Link]

-

Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Katritzky, A. R., et al. (2005).

- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.). Google Patents.

- US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (n.d.). Google Patents.

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). NIH. Retrieved from [Link]

-

2-cyano-6-methylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- US6699993B1 - Process for the preparation of 2-cyanopyridines. (n.d.). Google Patents.

-

2,6-Dimethylpyridine - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis method of 2, 6-dimethyl-4-bromopyridine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

2-Methoxy-4,6-dimethylnicotinonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015). Semantic Scholar. Retrieved from [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Pyridine, 2,4-dimethyl-. (n.d.). the NIST WebBook. Retrieved from [Link]

-

Simplified. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

-

2,6-Lutidine. (n.d.). PubChem. Retrieved from [Link]

-

Opinion on 2,6-dihydroxy-3,4-dimethylpyridine. (2006). European Commission. Retrieved from [Link]

-

CID 67155575. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Lutidine. (n.d.). the NIST WebBook. Retrieved from [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

2,6-Lutidine. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. (n.d.). Wiley Online Library. Retrieved from [Link]

-

HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved from [Link]

-

Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC. Retrieved from [Link]

-

Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 39965-81-6: 2,6-dimethylpyridine-4-carbonitrile [cymitquimica.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 2,6-Dimethylisonicotinonitrile: A Technical Guide

Introduction

2,6-Dimethylisonicotinonitrile, also known as 2,6-dimethyl-4-cyanopyridine, is a substituted pyridine derivative with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine core with methyl groups at the 2 and 6 positions and a cyano group at the 4-position, imparts a unique combination of stability and reactivity.[2] For researchers in drug discovery and materials science, a thorough understanding of its spectral properties is paramount for structure verification, purity assessment, and reaction monitoring.

This in-depth technical guide provides a comprehensive spectral characterization of this compound. In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes a predictive analysis based on established spectroscopic principles and data from closely related structural analogs. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative data to ensure the highest degree of scientific integrity.

Molecular Structure and Properties:

-

Molecular Formula: C₈H₈N₂[3]

-

Molecular Weight: 132.16 g/mol [3]

-

Appearance: Typically a yellow or white solid[1]

-

CAS Number: 39965-81-6[3]

Below is the chemical structure of this compound with IUPAC numbering for NMR assignment purposes.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on the known chemical shifts of 2,6-lutidine (2,6-dimethylpyridine) and 4-cyanopyridine, providing a robust model for the target molecule.[4]

¹H NMR Spectroscopy

Causality of Predicted Chemical Shifts: The proton NMR spectrum is expected to be simple and highly symmetrical. The two methyl groups at C2 and C6 are chemically equivalent, as are the two aromatic protons at C3 and C5. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the cyano group. The protons on the pyridine ring are expected to be downfield from those in benzene due to the deshielding effect of the nitrogen atom. The cyano group at the 4-position will further deshield the adjacent protons at C3 and C5.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~2.6 | Singlet | 6H | C7-H, C8-H | Methyl protons adjacent to the pyridine nitrogen. Shift is based on 2,6-lutidine (~2.5 ppm). |

| 2 | ~7.5 - 7.8 | Singlet | 2H | C3-H, C5-H | Aromatic protons. Deshielded by the nitrogen and the electron-withdrawing cyano group. The symmetrical substitution pattern results in a singlet. The chemical shift of the corresponding protons in 4-cyanopyridine is ~7.99 ppm.[4] |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[5]

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for good resolution.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy

Causality of Predicted Chemical Shifts: The ¹³C NMR spectrum will also reflect the molecule's symmetry. We expect to see five distinct signals: one for the two equivalent methyl carbons, one for the two equivalent aromatic C-H carbons (C3/C5), one for the two equivalent quaternary carbons bearing the methyl groups (C2/C6), one for the quaternary carbon attached to the cyano group (C4), and one for the cyano carbon itself. The chemical shifts are influenced by hybridization and electron density. The pyridine ring carbons will appear in the aromatic region, with the nitrogen-adjacent carbons (C2/C6) being the most downfield. The nitrile carbon is characteristically found in the 115-125 ppm range.[6]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~24 | C7, C8 | Methyl carbons. Based on the value for 2,6-lutidine (~24.5 ppm). |

| 2 | ~117 | C9 (CN) | Nitrile carbon. Typically appears in this region.[6] |

| 3 | ~122 | C3, C5 | Aromatic methine carbons. The value is estimated from 4-cyanopyridine (~123.9 ppm for C3/C5).[7] |

| 4 | ~135 | C4 | Aromatic quaternary carbon attached to the nitrile. Expected to be significantly deshielded. |

| 5 | ~159 | C2, C6 | Aromatic quaternary carbons adjacent to nitrogen. Based on the value for 2,6-lutidine (~157 ppm). |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Referencing: The solvent signal is typically used as a reference (e.g., CDCl₃ at δ = 77.16 ppm).[5]

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 or more, as ¹³C is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation with an exponential window function, followed by phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying functional groups. The spectrum of this compound will be dominated by vibrations characteristic of the substituted pyridine ring and the nitrile group.

Causality of Predicted Vibrational Frequencies: The key diagnostic peak will be the C≡N stretch, which is typically a sharp and strong absorption. Aromatic C-H and C-C stretching vibrations from the pyridine ring will also be prominent. The C-H stretches from the methyl groups will appear in the aliphatic region.

| Predicted Absorption (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for sp² C-H bonds on the pyridine ring. |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the methyl groups. |

| 2240 - 2220 | Strong, Sharp | C≡N Nitrile Stretch | This is a highly diagnostic peak for the nitrile functional group.[8] |

| 1600 - 1580 | Medium-Strong | Aromatic C=C/C=N Stretch | Ring stretching vibrations of the pyridine core. |

| 1500 - 1400 | Medium | Aromatic C=C/C=N Stretch & CH₃ Bending | Further ring vibrations and methyl group scissoring/bending. |

Experimental Protocol: FT-IR

-

Sample Preparation (Solid):

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Fragmentation Pattern: Electron Ionization (EI) is a common technique that will cause fragmentation. The molecular ion peak (M⁺) is expected to be prominent. Key fragmentation pathways would involve the loss of a methyl radical (CH₃•) or the loss of hydrogen cyanide (HCN).

| m/z Value | Predicted Identity | Rationale |

| 132 | [C₈H₈N₂]⁺• (M⁺) | Molecular Ion Peak. Corresponds to the molecular weight of the compound. |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion, forming a stable pyridinium-type cation. This is expected to be a significant fragment. |

| 105 | [M - HCN]⁺• | Loss of neutral hydrogen cyanide from the molecular ion. |

| 90 | [M - CH₃ - HCN]⁺• | Subsequent loss of HCN from the [M - CH₃]⁺ fragment. |

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization source with an energy of 70 eV.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. Compare the isotopic pattern of the molecular ion with the theoretical pattern for C₈H₈N₂.

Workflow and Visualization

A systematic approach is crucial for the complete and accurate spectral characterization of a novel or uncharacterized compound.

Caption: General workflow for spectral characterization.

Conclusion

This technical guide provides a detailed, predictive spectral characterization of this compound based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra, along with the detailed experimental protocols, offer a robust framework for researchers and scientists to identify and characterize this versatile chemical intermediate. By understanding the causality behind the spectral features, professionals in drug development and chemical synthesis can confidently utilize this compound in their research endeavors, ensuring both purity and structural integrity.

References

-

Royal Society of Chemistry. "Supporting Information for..." Royal Society of Chemistry. Accessed January 14, 2026. [Link]

-

PubMed. "Vibronic spectroscopy of a nitrile/isonitrile isoelectronic pair: para-diisocyanobenzene and para-isocyanobenzonitrile." National Center for Biotechnology Information. Published March 26, 2015. [Link]

-

Naturewill Biotechnology Co., Ltd. "this compound - CAS:39965-81-6." Naturewill Biotechnology. Accessed January 14, 2026. [Link]

-

Royal Society of Chemistry. "Supporting Information for..." Royal Society of Chemistry. Accessed January 14, 2026. [Link]

-

PubChem. "4-Cyanopyridine." National Center for Biotechnology Information. Accessed January 14, 2026. [Link]

-

American Chemical Society. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." ACS Publications. Published January 20, 2016. [Link]

-

Human Metabolome Database. "13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426)." HMDB. Accessed January 14, 2026. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Organic Chemistry Data. Accessed January 14, 2026. [Link]

-

NP-MRD. "13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084)." Natural Products Magnetic Resonance Database. Accessed January 14, 2026. [Link]

-

Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000022)." HMDB. Accessed January 14, 2026. [Link]

-

NIST. "4-Pyridinecarbonitrile." NIST Chemistry WebBook. Accessed January 14, 2026. [Link]

-

KGROUP. "NMR Chemical Shifts of Trace Impurities." KGROUP. Accessed January 14, 2026. [Link]

-

Chem Help ASAP. "sample 13C NMR spectra of compounds with common functional groups." YouTube. Published October 7, 2022. [Link]

-

ResearchGate. "13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the..." ResearchGate. Accessed January 14, 2026. [Link]

-

TSI Journals. "A LFER study of substituent influence on the FTIR and UV spectral data of 2- and 6-substituted nicotinic acids." TSI Journals. Accessed January 14, 2026. [Link]

-

PubChem. "Pyridine-2-carbonitrile." National Center for Biotechnology Information. Accessed January 14, 2026. [Link]

-

ResearchGate. "FT IR spectra (1600-1200 cm −1 ) of NIC, TA-β-CD, PM and SD." ResearchGate. Accessed January 14, 2026. [Link]

-

ResearchGate. "FT IR spectra obtained for S=O stretching vibrational region of a 0.3 M..." ResearchGate. Accessed January 14, 2026. [Link]

-

MDPI. "Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives." MDPI. Published December 2, 2015. [Link]

-

Doc Brown's Chemistry. "mass spectrum of 2,2-dimethylbutane..." Doc Brown's Chemistry. Accessed January 14, 2026. [Link]

-

SciELO. "Study of some properties of cyanopyridine derivatives in solutions." Revista Colombiana de Ciencias Químico-Farmacéuticas. Accessed January 14, 2026. [Link]

-

NIST. "Octane, 2,6-dimethyl-." NIST Chemistry WebBook. Accessed January 14, 2026. [Link]

-

NIST. "2,6-Dimethyldibenzothiophene." NIST Chemistry WebBook. Accessed January 14, 2026. [Link]

-

NIST. "7-Octen-2-ol, 2,6-dimethyl-." NIST Chemistry WebBook. Accessed January 14, 2026. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 39965-81-6: 2,6-dimethylpyridine-4-carbonitrile [cymitquimica.com]

- 3. This compound AldrichCPR 39965-81-6 [sigmaaldrich.com]

- 4. 4-Cyanopyridine(100-48-1) 1H NMR spectrum [chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. youtube.com [youtube.com]

- 7. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Pyridinecarbonitrile [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 2,6-Dimethylisonicotinonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Dimethylisonicotinonitrile, a key building block in pharmaceutical and chemical research. Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles and experimental methodologies required for its characterization. We present a detailed exploration of the theoretical underpinnings of its solubility based on molecular structure, followed by robust, step-by-step protocols for experimental determination using the gold-standard shake-flask method coupled with modern analytical techniques like HPLC and UV-Vis spectrophotometry. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, a critical parameter for successful formulation, process development, and preclinical assessment.

Introduction: The Significance of this compound

This compound (C₈H₈N₂, Molar Mass: 132.16 g/mol ) is a substituted pyridine derivative featuring two methyl groups and a nitrile functional group. The nitrile moiety is a prevalent pharmacophore found in over 30 prescribed pharmaceuticals, valued for its role as a hydrogen bond acceptor and its metabolic stability.[1] Compounds like this compound serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Understanding the solubility of this compound is a cornerstone of its practical application. In drug development, poor solubility can lead to low bioavailability, unpredictable in-vitro results, and significant hurdles in formulation, ultimately increasing development costs and risk of failure.[2][3] Therefore, a thorough characterization of its solubility profile in various organic solvents is not merely an academic exercise but a critical step in lead optimization and process chemistry.[2] This guide provides the theoretical and practical tools to achieve this characterization.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" serves as a reliable initial guide, suggesting that substances with similar polarities are more likely to be miscible.[4] The structure of this compound—comprising a moderately polar pyridine ring, a polar nitrile group (C≡N), and two nonpolar methyl groups—indicates a nuanced solubility profile.

-

Molecular Structure Analysis:

-

Pyridine Ring: The nitrogen atom in the aromatic ring can act as a hydrogen bond acceptor.

-

Nitrile Group: The cyano group is strongly polar and can also accept hydrogen bonds.

-

Methyl Groups: These nonpolar alkyl groups contribute to the lipophilicity of the molecule.

-

-

Predicted Solubility in Solvent Classes:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can donate hydrogen bonds. While the compound lacks strong hydrogen bond donor sites, its acceptor sites (pyridine and nitrile nitrogen atoms) suggest it should exhibit moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): The compound's overall polarity, driven by the pyridine and nitrile functionalities, should align well with these solvents, predicting high solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of the molecule will likely limit its solubility in highly nonpolar solvents like hexane. Some minimal solubility might be observed in aromatic solvents like toluene due to π-π stacking interactions with the pyridine ring.

-

This predictive framework establishes a logical starting point for the systematic experimental determination of the compound's solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is essential. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5][6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Core Methodology: The Shake-Flask Method

This protocol ensures the system reaches a true thermodynamic equilibrium, providing highly reliable data crucial for formulation and preclinical studies.[2][7]

Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (high purity)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials. The key is to ensure undissolved solid remains after the equilibration period.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 hours.[2][8] This extended time is critical to ensure the measurement reflects true thermodynamic solubility rather than a kinetically trapped state.

-

Separation and Filtration: After equilibration, remove the vials and allow them to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter. This step is crucial to remove all solid particles, as their presence would lead to an overestimation of solubility.[9]

-

Quantification: Accurately dilute the clear filtrate with the same solvent to bring the concentration within the linear range of the chosen analytical method. Determine the concentration using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.

Analytical Quantification: HPLC and UV-Vis Methods

The choice of analytical technique depends on the required precision and the properties of the compound.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its high precision, specificity, and ability to separate the analyte from potential impurities.[10][11]

-

Protocol for Quantification:

-

Method Development: Develop a reverse-phase HPLC method with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and a C18 column. Set the UV detector to a wavelength where this compound exhibits strong absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.99).[12]

-

Sample Analysis: Inject the appropriately diluted filtrate from the shake-flask experiment.

-

Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

B. UV-Vis Spectrophotometry

This method is faster and simpler than HPLC but is only suitable if the solvent is transparent at the analysis wavelength and no interfering impurities are present.[8][13]

-

Protocol for Quantification:

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λmax to create a Beer-Lambert law calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: Measure the absorbance of the appropriately diluted filtrate.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the solubility in the original saturated solution.[14]

-

Data Presentation and Interpretation

To facilitate comparison and application, all experimentally determined solubility data should be systematically tabulated.

Table 1: Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| e.g., Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| e.g., Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| e.g., Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| e.g., DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | Nonpolar (Aromatic) | [Experimental Value] | [Calculated Value] |

| e.g., n-Hexane | Nonpolar (Aliphatic)| [Experimental Value] | [Calculated Value] |

Note: This table is a template for researchers to populate with their own experimental findings.

The results should be analyzed in the context of the theoretical predictions. Discrepancies may point to specific molecular interactions, such as strong solvent-solute hydrogen bonding or the influence of molecular shape, providing deeper insight into the compound's behavior. This data is foundational for selecting appropriate solvents for chemical reactions, purification processes like recrystallization, and the development of stable liquid formulations for preclinical studies.

Conclusion

While direct quantitative data for the solubility of this compound is not widely published, this guide provides the necessary scientific rationale and actionable experimental protocols to address this knowledge gap. By combining a theoretical understanding of its molecular structure with the rigorous application of the shake-flask method and precise analytical quantification, researchers can generate the high-quality, reliable solubility data essential for advancing drug discovery and chemical development projects. The self-validating nature of these protocols, grounded in established principles of physical and analytical chemistry, ensures the production of authoritative and trustworthy results.

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Solubility of Things. Spectroscopic Techniques.

- Enamine. Shake-Flask Solubility Assay.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note.

- SpringerLink. A review of methods for solubility determination in biopharmaceutical drug characterization.

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

- ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Unknown Source. (2023). Solubility of Organic Compounds.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Sigma-Aldrich. This compound AldrichCPR.

- Unknown Source. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine.

- National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- BenchChem. Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.

- Sigma-Aldrich. Solvent Miscibility Table.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. chem.ws [chem.ws]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. pharmaguru.co [pharmaguru.co]

- 11. improvedpharma.com [improvedpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. scirp.org [scirp.org]

An In-Depth Technical Guide on the Stability of 2,6-Dimethylisonicotinonitrile Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2,6-Dimethylisonicotinonitrile, a key intermediate in pharmaceutical synthesis, under various acidic conditions. The document elucidates the mechanistic pathways of its degradation, primarily through acid-catalyzed hydrolysis, and offers field-proven insights into experimental design for stability assessment. Detailed protocols for forced degradation studies and the development of a stability-indicating analytical method are presented. This guide is intended to be an essential resource for researchers and professionals involved in the development and quality control of pharmaceuticals where this molecule is a critical component.

Introduction: The Significance of this compound in Drug Development

This compound, also known as 2,6-lutidine-4-carbonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a precursor to a variety of bioactive molecules. The nitrile functional group is a versatile handle for the synthesis of carboxylic acids, amides, and other functional groups, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).

The stability of this intermediate is of paramount importance, as its degradation can lead to the formation of impurities that may affect the safety, efficacy, and shelf-life of the final drug product. Understanding its behavior under acidic conditions, which are commonly encountered during synthesis, purification, and formulation, is critical for process optimization and regulatory compliance. This guide will delve into the core principles governing its stability and provide practical methodologies for its evaluation.

Mechanistic Insights into the Acid-Catalyzed Degradation

The primary degradation pathway for this compound in an acidic aqueous environment is hydrolysis. This reaction proceeds in a stepwise manner, first yielding the corresponding amide, 2,6-dimethylisonicotinamide, which is then further hydrolyzed to 2,6-dimethylisonicotinic acid.

The generally accepted mechanism for the acid-catalyzed hydrolysis of nitriles involves the following key steps:

-

Protonation of the Nitrile Nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a hydronium ion (H₃O⁺). This protonation enhances the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the protonated nitrile.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a protonated amide intermediate.

-

Formation of the Amide: Deprotonation of the protonated amide yields the corresponding amide, in this case, 2,6-dimethylisonicotinamide.

-

Further Hydrolysis to Carboxylic Acid: Under continued acidic conditions and typically elevated temperatures, the amide undergoes further hydrolysis to the carboxylic acid (2,6-dimethylisonicotinic acid) and an ammonium ion.

The presence of two electron-donating methyl groups at the 2 and 6 positions of the pyridine ring is expected to increase the basicity of the pyridine nitrogen, potentially influencing the overall reaction kinetics.[1][2]

Diagram of the Acid-Catalyzed Hydrolysis Pathway

Caption: General pathway for the acid-catalyzed hydrolysis of this compound.

Factors Influencing the Stability of this compound

Several factors can significantly impact the rate of acid-catalyzed hydrolysis of this compound:

-

Acid Strength and Concentration: Higher acid concentrations and lower pH values generally lead to a faster rate of hydrolysis.

-

Temperature: The hydrolysis reaction is temperature-dependent. Increased temperature provides the necessary activation energy, accelerating the reaction rate.

-

Solvent System: The polarity and composition of the solvent can influence the stability. While aqueous conditions are necessary for hydrolysis, the presence of co-solvents can alter the reaction kinetics.

-

Presence of Catalysts: Certain metal ions can potentially catalyze the hydrolysis of nitriles.

Experimental Protocols for Stability Assessment

A robust assessment of the stability of this compound requires a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method.[3][4][5][6][7]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and to establish the intrinsic stability of the compound.[3][5][6][7]

Objective: To generate degradation products of this compound under acidic stress conditions to a target degradation of 5-20%.[4]

Materials and Reagents:

-

This compound

-

Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

-

Sulfuric Acid (H₂SO₄), 0.1 M and 1 M solutions

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

-

High-purity water (HPLC grade)

-

Methanol or Acetonitrile (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Heating block or water bath

Experimental Workflow:

Caption: A typical workflow for conducting forced degradation studies under acidic conditions.

Step-by-Step Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

For each acid (HCl and H₂SO₄) and concentration (0.1 M and 1 M), transfer a known volume of the stock solution into separate reaction vessels.

-

Add the acidic solution to achieve the desired final concentration of the drug and acid.

-

Prepare a control sample by diluting the stock solution with the solvent mixture to the same final concentration.

-

-

Incubation:

-

Incubate the samples at different temperatures (e.g., room temperature, 60°C, and 80°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

-

Sample Quenching and Preparation:

-

Immediately neutralize the withdrawn aliquots with an equivalent amount of the corresponding base (NaOH) to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of its degradation products without interference.